molecular formula C9H9ClO B1296161 1-(2-Chlorophenyl)propan-2-one CAS No. 6305-95-9

1-(2-Chlorophenyl)propan-2-one

Cat. No. B1296161
CAS RN: 6305-95-9
M. Wt: 168.62 g/mol
InChI Key: LWGNDIMNCPMZOF-UHFFFAOYSA-N
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Description

The compound 1-(2-Chlorophenyl)propan-2-one is a chlorinated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic ketones and their properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of chlorinated aromatic ketones typically involves condensation reactions, as seen in the synthesis of related compounds. For example, the Claisen-Schmidt condensation reaction was used to synthesize 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one . Similarly, 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was grown from a slow evaporation technique, which suggests a solution-based synthesis approach .

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of chlorinated aromatic ketones. The papers describe various chlorinated aromatic ketones crystallizing in different systems, such as monoclinic with space groups P21/a and P2(1)/c . The molecular arrangement and lattice parameters are calculated to understand the crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of chlorinated aromatic ketones can be inferred from studies on similar compounds. For instance, the first hyperpolarizability and infrared intensities of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suggest that these compounds can participate in nonlinear optical properties, which is a form of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones are characterized using various spectroscopic techniques. FT-IR spectra are used to identify functional groups . UV-visible spectra and refractive index measurements provide information on the optical properties . Theoretical methods such as density functional theory (DFT) are employed to compute vibrational wavenumbers and to analyze the stability of the molecules through hyper-conjugative interactions and charge delocalization . The molecular electrostatic potential (MEP) maps are used to predict sites of electrophilic and nucleophilic attacks . Additionally, the nonlinear optical properties and hyperpolarizability values are reported, indicating the potential of these compounds in the field of materials science .

Scientific Research Applications

Environmental Impact and Biodegradation

1-(2-Chlorophenyl)propan-2-one is structurally related to chlorophenols, a class of compounds that have been extensively studied due to their environmental persistence and potential toxic effects. Research on chlorophenols has shown that they can exert moderate toxic effects on mammalian and aquatic life. However, their persistence in the environment can be low if microflora capable of biodegrading these compounds are present, although this may vary depending on environmental conditions. This suggests a potential area of investigation for 1-(2-Chlorophenyl)propan-2-one regarding its biodegradability and environmental fate (Krijgsheld & Gen, 1986).

Role in Dioxin Formation

Chlorophenols are known precursors to dioxins, highly toxic compounds that can form during various chemical and thermal processes, including municipal solid waste incineration. Given the structural similarity, there may be relevance in exploring whether and how 1-(2-Chlorophenyl)propan-2-one could contribute to dioxin formation under certain conditions, providing crucial information for managing environmental pollution risks (Peng et al., 2016).

Dechlorination and Degradation Techniques

The study of chlorophenol degradation has highlighted the efficiency of zero valent iron and iron-based bimetallic systems in dechlorinating chlorophenols, a process critical for detoxifying contaminated environments. This information is valuable for developing remediation strategies for compounds like 1-(2-Chlorophenyl)propan-2-one, especially in understanding the role of various iron oxides and environmental parameters on degradation efficacy (Gunawardana, Singhal, & Swedlund, 2011).

Photocatalytic Degradation

Research into the photocatalytic degradation of chlorophenols, such as 2-chlorophenol, using TiO2 doped with transition metals offers insights into advanced oxidation processes that could be applicable to 1-(2-Chlorophenyl)propan-2-one. These studies not only enhance understanding of degradation mechanisms under UV or visible light but also help in optimizing operational conditions for effective pollutant removal (Lin et al., 2021).

properties

IUPAC Name

1-(2-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGNDIMNCPMZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281768
Record name 1-(2-Chlorophenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)propan-2-one

CAS RN

6305-95-9
Record name 6305-95-9
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Record name 1-(2-Chlorophenyl)acetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)propan-2-one
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Synthesis routes and methods I

Procedure details

The general pathway for making compounds of Formula (I) is outlined above. In accordance with the general pathway, approximately 17 g of 0.1 mol 3-Chlorophenylacetic acid was refluxed in acetic anhydride (75 ml, 0.8 mol) and sodium acetate (8.2 g., 0.1 mol) for 2 days. The resulting mixture was allowed to cool to room temperature and diluted with water (150 ml). The organic layer was then refluxed in concentrated HCl (80 ml) for one hour, cooled to room temperature and then 200 ml of water was added to the mixture. The mixture was extracted with ethyl ether to produce 2-chlorphenyl acetone at about a 41% yield. The intermediate product had a boiling point of about 76° C.
[Compound]
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( I )
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17 g
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150 mL
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80 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Preparation 9, except that equivalent amounts of 2-chlorobenzaldehyde and nitroethane were used in place of the 2-fluorobenzaldehyde and nitropropane, the title compound was obtained as a brown oil in a yield of 27%.
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nitroethane
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Yield
27%

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